molecular formula C20H25ClN2O4S B2873629 Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329937-76-9

Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2873629
CAS No.: 1329937-76-9
M. Wt: 424.94
InChI Key: ASQCYWTVYKYMSB-UHFFFAOYSA-N
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Description

Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The initial steps typically involve the formation of the thieno[2,3-c]pyridine core, followed by the introduction of the isopropyl group and the phenoxyacetamido moiety. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound might be used as a probe to study biological systems. Its interactions with enzymes or receptors can provide insights into biological processes.

Medicine: The compound has potential medicinal applications, such as serving as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

Industry: In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The exact pathways and targets would depend on the biological or chemical context in which it is used. For example, in medicinal applications, it might bind to a receptor or enzyme, altering its activity and leading to a therapeutic effect.

Comparison with Similar Compounds

  • Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

  • 6-Isopropyl-o-toluidine

  • 2-Isopropyl-6-methylbenzylamine

Uniqueness: This compound is unique due to its specific combination of functional groups and its complex structure. While similar compounds may share some structural features, the presence of the thieno[2,3-c]pyridine core and the phenoxyacetamido group sets it apart.

Properties

IUPAC Name

methyl 2-[(2-phenoxyacetyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S.ClH/c1-13(2)22-10-9-15-16(11-22)27-19(18(15)20(24)25-3)21-17(23)12-26-14-7-5-4-6-8-14;/h4-8,13H,9-12H2,1-3H3,(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQCYWTVYKYMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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